molecular formula C9H16ClN5 B1493371 Propazine (ring-13C3) CAS No. 446276-68-2

Propazine (ring-13C3)

Cat. No. B1493371
Key on ui cas rn: 446276-68-2
M. Wt: 232.69 g/mol
InChI Key: WJNRPILHGGKWCK-ULEDQSHZSA-N
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Patent
US05534573

Procedure details

Similar reactions, in which 1,1,1-trichloroethane (reflux 75° C.) and 1,4-dioxan (reflux 105° C.) were used as solvents instead of toluene, both gave diethyl 2,4-bis(isopropylamino)-1,3,5-triazine-6-phosphonate in 81% yield, together with 2-chloro-4,6-bis(isopropylamino)-1,3,5-triazine (yield 12-17%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
diethyl 2,4-bis(isopropylamino)-1,3,5-triazine-6-phosphonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C1(C)C=CC=CC=1.[CH:8]([NH:11][C:12]1[N:17]=[C:16]([NH:18][CH:19]([CH3:21])[CH3:20])[N:15]=[C:14](P(OCC)(=O)OCC)[N:13]=1)([CH3:10])[CH3:9].[Cl:30]C(Cl)(Cl)C>O1CCOCC1>[Cl:30][C:14]1[N:13]=[C:12]([NH:11][CH:8]([CH3:10])[CH3:9])[N:17]=[C:16]([NH:18][CH:19]([CH3:21])[CH3:20])[N:15]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Two
Name
diethyl 2,4-bis(isopropylamino)-1,3,5-triazine-6-phosphonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)NC1=NC(=NC(=N1)NC(C)C)P(OCC)(=O)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(C)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC(=NC(=N1)NC(C)C)NC(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 12%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05534573

Procedure details

Similar reactions, in which 1,1,1-trichloroethane (reflux 75° C.) and 1,4-dioxan (reflux 105° C.) were used as solvents instead of toluene, both gave diethyl 2,4-bis(isopropylamino)-1,3,5-triazine-6-phosphonate in 81% yield, together with 2-chloro-4,6-bis(isopropylamino)-1,3,5-triazine (yield 12-17%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
diethyl 2,4-bis(isopropylamino)-1,3,5-triazine-6-phosphonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C1(C)C=CC=CC=1.[CH:8]([NH:11][C:12]1[N:17]=[C:16]([NH:18][CH:19]([CH3:21])[CH3:20])[N:15]=[C:14](P(OCC)(=O)OCC)[N:13]=1)([CH3:10])[CH3:9].[Cl:30]C(Cl)(Cl)C>O1CCOCC1>[Cl:30][C:14]1[N:13]=[C:12]([NH:11][CH:8]([CH3:10])[CH3:9])[N:17]=[C:16]([NH:18][CH:19]([CH3:21])[CH3:20])[N:15]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Two
Name
diethyl 2,4-bis(isopropylamino)-1,3,5-triazine-6-phosphonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)NC1=NC(=NC(=N1)NC(C)C)P(OCC)(=O)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(C)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC(=NC(=N1)NC(C)C)NC(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 12%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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